![molecular formula C17H23ClN2O B4535991 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4535991.png)
4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole," often involves regiospecific reactions that can be complex due to the possible formation of regioisomers. Techniques such as single-crystal X-ray analysis are crucial for unambiguous structure determination (Kumarasinghe et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives is typically performed using a combination of spectroscopic techniques and computational methods. Crystallographic studies provide detailed insights into the molecular conformation, including how different rings within the molecule orient with respect to each other and the types of intermolecular interactions present, such as hydrogen bonding and π-π stacking interactions (Naveen et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, largely influenced by the functional groups attached to the core pyrazole ring. These reactions can include nucleophilic substitutions, cycloadditions, and more, depending on the substituents' nature and position on the pyrazole ring. The presence of functional groups like chlorophenoxy in the compound suggests potential reactivity conducive to forming various chemical products (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, can vary significantly based on the substituents attached to the pyrazole core. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. Detailed analysis of these properties often requires experimental measurements and can be complemented by computational predictions (Kumara et al., 2018).
properties
IUPAC Name |
4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13-17(14(2)20-19-13)7-5-3-4-6-12-21-16-10-8-15(18)9-11-16/h8-11H,3-7,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSPCWXCYQBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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